

In-Depth Technical Guide on the Crystal Structure Analysis of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,7-Dimethoxy-1,5-naphthyridine

Cat. No.: B3044758

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For the attention of: Researchers, scientists, and drug development professionals.

1,5-naphthyridine, a thorough search of available scientific literature and crystallographic databases did not yield specific crystal structure data for this derivative. Therefore, this guide provides a comprehensive analysis of the parent compound, **1,5-naphthyridine**, as a foundational and structurally relevant alternative. The methodologies and principles described herein are directly applicable to the analysis of its derivatives.

Introduction

1,5-Naphthyridine is a heterocyclic aromatic compound containing two fused pyridine rings. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a ligand in coordination chemistry. Understanding the precise three-dimensional arrangement of atoms in the 1,5-naphthyridine crystal is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials with tailored properties. This technical guide details the crystallographic analysis of 1,5-naphthyridine, presenting key structural data and the experimental protocols for its determination.

Data Presentation: Crystallographic Data for 1,5-Naphthyridine



The following table summarizes the key crystallographic data for 1,5-naphthyridine, obtained from the Crystallography Open Database (COD) entry 7241889. This entry corresponds to the crystal structure of 1,5-naphthyridine hydrochloride monohydrate.

Parameter	Value
Chemical Formula	C ₈ H ₇ CIN ₂ O
Formula Weight	186.61 g/mol
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /c 1
Unit Cell Dimensions	
a	8.2320(16) Å
b	16.485(3) Å
С	6.8390(14) Å
α	90°
β	114.71(3)°
У	90°
Cell Volume	842.3(3) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.472 g/cm³
Temperature	294(2) K
Radiation Wavelength	1.5418 Å (CuKα)
R-factor (all reflections)	0.0768
wR-factor (all reflections)	0.2201
Goodness-of-fit	1.054

Experimental Protocols



Synthesis of 1,5-Naphthyridine

A common and effective method for the synthesis of the 1,5-naphthyridine scaffold is the Skraup synthesis.[1] This reaction involves the cyclization of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Materials:

- 3-Aminopyridine
- Glycerol
- Concentrated Sulfuric Acid
- An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)
- Sodium hydroxide solution (for neutralization)
- Organic solvent for extraction (e.g., chloroform or dichloromethane)

Procedure:

- A mixture of 3-aminopyridine, glycerol, and the oxidizing agent is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
- Concentrated sulfuric acid is carefully added to the mixture in a controlled manner to manage the exothermic reaction.
- The reaction mixture is heated to a temperature of approximately 140-160 °C and maintained at this temperature for several hours with continuous stirring.
- After the reaction is complete, the mixture is allowed to cool to room temperature.
- The cooled mixture is cautiously poured into a beaker of ice water and then neutralized with a sodium hydroxide solution.
- The resulting aqueous solution is extracted multiple times with an organic solvent.



- The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 1,5-naphthyridine.
- The crude product can be further purified by recrystallization or column chromatography.

Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing single crystals of small organic molecules like 1,5-naphthyridine is slow evaporation.

Procedure:

- A saturated solution of the purified 1,5-naphthyridine is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature.
- The solution is filtered to remove any insoluble impurities.
- The filtered solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.
- The container is left undisturbed in a vibration-free environment.
- Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of 1,5-naphthyridine should form.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Procedure:

 Crystal Mounting: A suitable single crystal of 1,5-naphthyridine is selected under a microscope and mounted on a goniometer head.

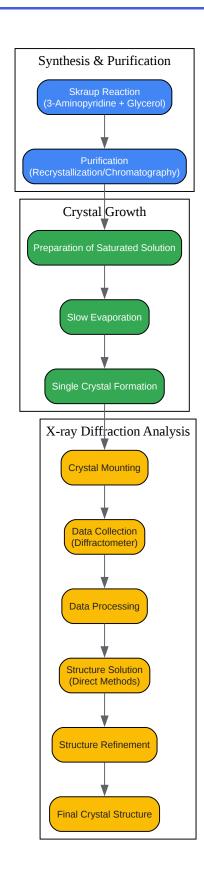


- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source).
 The diffraction pattern is recorded on a detector as the crystal is rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell
 parameters and the intensities of the reflections. This step includes data integration, scaling,
 and absorption correction.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement: The initial model is refined against the experimental diffraction data
 using least-squares methods. This process involves adjusting the atomic coordinates,
 thermal parameters, and occupancies to minimize the difference between the observed and
 calculated structure factors.
- Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 1,5-naphthyridine and the molecular structure of the compound.





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References

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- To cite this document: BenchChem. [In-Depth Technical Guide on the Crystal Structure Analysis of 1,5-Naphthyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044758#2-7-dimethoxy-1-5-naphthyridine-crystal-structure-analysis]

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